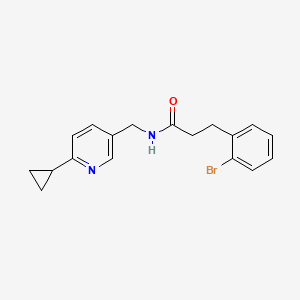

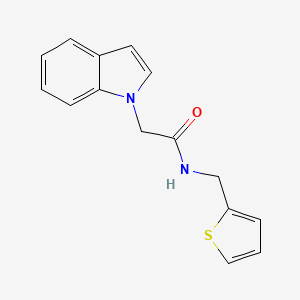

![molecular formula C10H7N5O B2415960 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide CAS No. 1995558-09-2](/img/structure/B2415960.png)

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” is a chemical compound with the molecular formula C10H10N4O2 . It has a molecular weight of 218.22 g/mol . The compound is related to benzenepropanoic acid .

Synthesis Analysis

The synthesis of 1H-1,2,3,4-tetrazole compounds, which are related to the compound , can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H10N4O2/c15-10(16)6-3-8-1-4-9(5-2-8)14-7-11-12-13-14/h1-2,4-5,7H,3,6H2,(H,15,16) .Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3,4-tetrazole compounds can be quite broad. For instance, the reaction of sodium azide with nitriles can give 1H-tetrazoles . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.22 g/mol . The compound has been associated with spectra: 1 NMR, and 1 MS (GC) .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antioxidant and Antidiabetic Activity : Compounds derived from N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide have been synthesized and shown to exhibit significant antioxidant and antidiabetic activities. This includes the screening of compounds for in vitro antioxidant activity and in vivo antidiabetic activity in a streptozotocin-induced model (Kaushik, Kumar, & Kumar, 2016).

Xanthine Oxidase Inhibition : Derivatives of this compound have been designed, synthesized, and evaluated as novel xanthine oxidase inhibitors. The introduction of a tetrazole moiety has been shown to enhance binding to the enzyme and improve potency (Zhang et al., 2019).

Antibacterial Activity : Research indicates the efficacy of multi-heterocyclic compounds containing the tetrazole ring, synthesized using this compound, in antibacterial applications. These compounds have been evaluated using the MTT assay method for their antibacterial properties (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Antiproliferative Activity : Tetrazole derivatives, including those synthesized from this compound, have been investigated for their antiproliferative activity against various tumor cell lines. This demonstrates their potential in anticancer research (Kaplancıklı et al., 2014).

Structural and Computational Studies

Molecular Docking Studies : The molecular structures of tetrazole derivatives have been determined, and their interactions with biological targets such as the cyclooxygenase-2 enzyme have been studied through molecular docking. This is crucial for understanding their potential as therapeutic agents (Al-Hourani et al., 2015).

Synthesis and Characterization : The synthesis, characterization, and molecular docking of novel tetrazole derivatives have been explored, providing insights into their potential pharmacokinetic properties and interactions with biological systems (Al-Hourani et al., 2020).

Crystal Structure Analysis : X-ray crystallography has been used to determine the structures of certain tetrazole derivatives, providing valuable information about their molecular geometry and potential interactions with biological targets (Ou-Yang, Chang, & Zhao, 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(tetrazol-1-yl)phenyl]prop-2-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h1,3-7H,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSGVQGAWLVVIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2415877.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2415878.png)

![1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2415879.png)

![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)

![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)

![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)

![Tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2415896.png)

![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide](/img/structure/B2415899.png)

![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)